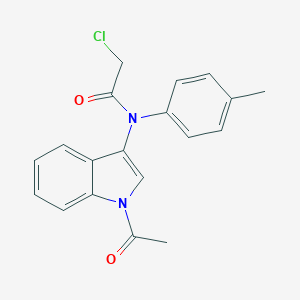
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-established method for constructing indole rings, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
For the specific synthesis of this compound, the following steps are generally followed:
Formation of Indole Core: The reaction of 1-acetylindole with an appropriate chloroacetyl chloride in the presence of a base such as triethylamine.
N-Alkylation: The resulting intermediate is then reacted with 4-methylphenylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a wide range of substituted indole compounds .
Wissenschaftliche Forschungsanwendungen
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-acetyl-1H-indol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide: can be compared with other indole derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the chloro and acetyl groups, along with the indole core, allows for a wide range of chemical modifications and potential biological activities .
Eigenschaften
CAS-Nummer |
182123-30-4 |
|---|---|
Molekularformel |
C19H17ClN2O2 |
Molekulargewicht |
340.8g/mol |
IUPAC-Name |
N-(1-acetylindol-3-yl)-2-chloro-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-7-9-15(10-8-13)22(19(24)11-20)18-12-21(14(2)23)17-6-4-3-5-16(17)18/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
NGYOGKGATBXFQL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(C2=CN(C3=CC=CC=C32)C(=O)C)C(=O)CCl |
Kanonische SMILES |
CC1=CC=C(C=C1)N(C2=CN(C3=CC=CC=C32)C(=O)C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















